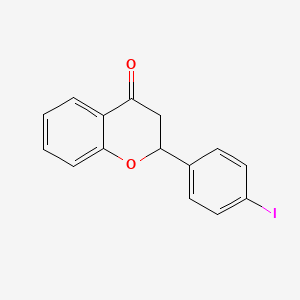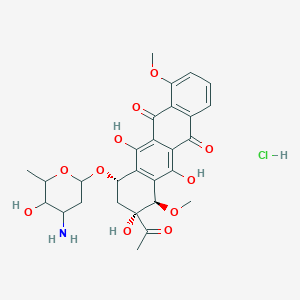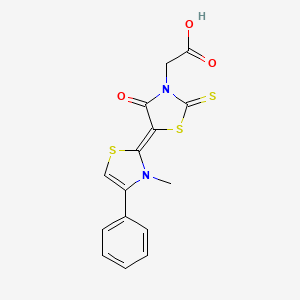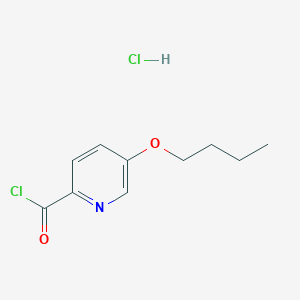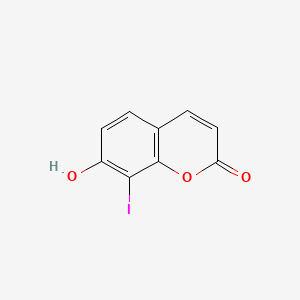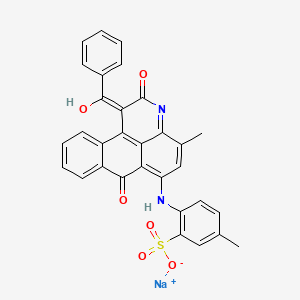
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a benzenesulfonic acid group and a dibenzisoquinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-aminobenzenesulfonate: Another sulfonic acid derivative with different functional groups and applications.
1-benzoyl-2,7-dimethylnaphthalene: A compound with a similar core structure but different substituents and properties.
Uniqueness
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
72152-48-8 |
|---|---|
Molecular Formula |
C31H21N2NaO6S |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
sodium;2-[[(16E)-16-[hydroxy(phenyl)methylidene]-12-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaen-10-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C31H22N2O6S.Na/c1-16-12-13-21(23(14-16)40(37,38)39)32-22-15-17(2)28-26-24(19-10-6-7-11-20(19)30(35)25(22)26)27(31(36)33-28)29(34)18-8-4-3-5-9-18;/h3-15,32,34H,1-2H3,(H,37,38,39);/q;+1/p-1/b29-27+; |
InChI Key |
HJKFEMSMMFSFBN-HEKQOYCRSA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)/C(=C(/C6=CC=CC=C6)\O)/C(=O)N=C4C(=C2)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C(=C(C6=CC=CC=C6)O)C(=O)N=C4C(=C2)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
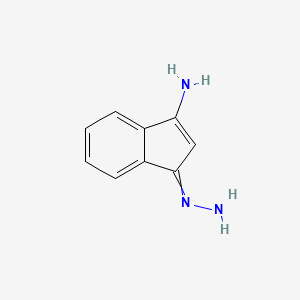
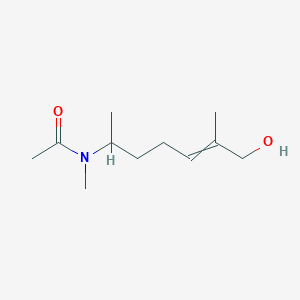
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
